2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c15-9-14(18)17-11-4-6-12(7-5-11)19-13-3-1-2-10(16)8-13/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPROOLMEEMVDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245099 | |
| Record name | 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69838-54-6 | |
| Record name | 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69838-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Purity Assessment of 2 Chloro N 4 3 Chlorophenoxy Phenyl Acetamide
Spectroscopic Elucidation of Molecular Structure
The molecular structure of 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide is unequivocally determined through a combination of advanced spectroscopic techniques. Each method provides unique insights into the compound's atomic composition, connectivity, and functional groups, collectively confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide definitive structural information.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The protons of the two benzene (B151609) rings will appear in the aromatic region (typically δ 6.8-7.8 ppm), with their specific chemical shifts and splitting patterns (multiplicities) dictated by their position relative to the chloro, ether, and amide substituents. The methylene (B1212753) protons (CH₂) of the chloroacetamide group are expected to produce a singlet at approximately δ 4.2-4.3 ppm. A broad singlet, characteristic of an amide proton (N-H), would likely be observed further downfield, typically in the range of δ 10.0-10.5 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. The spectrum is expected to show signals for the carbonyl carbon of the amide group around δ 164-166 ppm and the methylene carbon adjacent to the chlorine atom at approximately δ 43-44 ppm. The aromatic carbons would generate a series of signals in the δ 114-158 ppm range. The specific chemical shifts would allow for the assignment of each carbon in the 4-(3-chlorophenoxy)phenyl moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
This interactive table outlines the expected NMR spectral data for this compound based on its chemical structure.
View Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ ppm) | Description |
| ¹H | 10.0-10.5 | Amide N-H (singlet, broad) |
| ¹H | 6.8-7.8 | Aromatic protons (multiplets) |
| ¹H | 4.2-4.3 | Methylene CH ₂ (singlet) |
| ¹³C | 164-166 | Carbonyl C =O |
| ¹³C | 114-158 | Aromatic carbons |
| ¹³C | 43-44 | Methylene C H₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the various functional groups within the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A prominent, sharp peak corresponding to the amide C=O (carbonyl) stretch is expected around 1660-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a distinct band in the region of 3250-3350 cm⁻¹. The presence of the ether linkage (Ar-O-Ar) would be confirmed by C-O stretching bands, typically found in the 1200-1250 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations would be observed around 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. Finally, the C-Cl stretch from the chloroacetamide group would produce a signal in the fingerprint region, typically between 700-850 cm⁻¹.
Table 2: Expected IR Absorption Bands
This interactive table details the principal infrared absorption frequencies anticipated for the functional groups in this compound.
View Expected IR Data
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amide N-H | Stretch | 3250-3350 |
| Aromatic C-H | Stretch | 3000-3100 |
| Amide C=O | Stretch | 1660-1680 |
| Aromatic C=C | Stretch | 1400-1600 |
| Aryl Ether C-O | Stretch | 1200-1250 |
| Alkyl C-Cl | Stretch | 700-850 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the compound's molecular weight and structural features through analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. The molecular formula of the compound is C₁₄H₁₁Cl₂NO₂.
High-resolution mass spectrometry (HRMS) would confirm the exact molecular weight. Predicted data indicates a monoisotopic mass of 295.0167 Da. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) would result in a characteristic isotopic cluster pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.
Electron impact (EI) ionization would cause the molecule to fragment in a predictable manner. Key fragmentation pathways would include alpha-cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the ether or amide bonds. This would lead to the formation of characteristic fragment ions, allowing for the piecing together of the molecular structure.
Table 3: Predicted Mass Spectrometry Data
This interactive table presents the predicted mass-to-charge ratios for various adducts of the target compound, as calculated by CCSbase.
View Predicted MS Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 296.02398 |
| [M+Na]⁺ | 318.00592 |
| [M-H]⁻ | 294.00942 |
| [M+K]⁺ | 333.97986 |
Chromatographic Techniques for Purity Profiling
Chromatographic methods are essential for assessing the purity of the synthesized compound, separating it from any starting materials, byproducts, or impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC method would be most suitable for this analysis. Using a C18 stationary phase column, the compound can be effectively separated from more polar or less polar impurities.
A typical method would involve a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water, allowing for the efficient elution of the target compound while resolving it from other species. Detection is commonly achieved using a UV-Vis detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance. The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all detected peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and identification, providing both purity assessment and structural confirmation. The compound's suitability for GC-MS analysis would depend on its thermal stability and volatility. While the molecule may be amenable to direct analysis, derivatization might be considered to enhance its volatility and improve peak shape.
In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter a mass spectrometer, which serves as the detector. This provides a retention time for purity assessment from the gas chromatogram and a mass spectrum for each eluting peak, confirming the identity of the main component and helping to identify any impurities.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. It precisely measures the weight percentage of each element within a sample. The theoretical elemental composition of this compound is calculated from its molecular formula (C₁₄H₁₁Cl₂NO₂) and the atomic weights of its constituent elements.
The comparison between the theoretical percentages and the experimentally determined values serves as a crucial indicator of the compound's purity. A close correlation between the calculated and found values provides strong evidence that the correct compound has been synthesized and is free from significant impurities.
Below is the calculated theoretical elemental composition for this compound.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 56.78 |
| Hydrogen | H | 1.008 | 11 | 11.088 | 3.74 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 23.94 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.73 |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.80 |
| Total | 296.153 | 100.00 |
Note: Experimental data for the elemental analysis of this compound were not available in the public literature reviewed for this article. The table above represents the theoretical values derived from the molecular formula.
Crystallographic Analysis for Solid-State Structure Determination (if applicable)
For a molecule like this compound, crystallographic analysis would reveal:
The planarity of the phenyl rings and the acetamide (B32628) group.
The dihedral angles between the planes of the aromatic rings and the amide linker.
The conformation of the chloroacetamide side chain.
The specific intermolecular forces (e.g., hydrogen bonds, halogen bonds, or π-π stacking) that dictate the crystal packing.
While crystallographic data for various related N-aryl acetamides exist, specific experimental crystallographic data for this compound has not been reported in the reviewed scientific literature. Therefore, a detailed description of its solid-state structure, including crystal system, space group, and unit cell dimensions, cannot be provided at this time. Such an analysis would be contingent on the successful growth of single crystals of the compound suitable for X-ray diffraction analysis.
In Vitro Investigation of Biological Activities and Proposed Molecular Mechanisms of 2 Chloro N 4 3 Chlorophenoxy Phenyl Acetamide
Assessment of Antimicrobial Activity Against Specific Microbial Strains
There is no available data on the evaluation of 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide against either Gram-positive or Gram-negative bacteria, or any fungal strains. Consequently, no data tables on its antimicrobial activity can be provided.
Evaluation against Gram-Positive Bacteria
No research findings are available.
Evaluation against Gram-Negative Bacteria
No research findings are available.
Evaluation of Antifungal Efficacy
No research findings are available.
Elucidation of Antimicrobial Mechanisms of Action
Without any primary research on the biological activities of this compound, there is no information regarding its potential mechanisms of action.
Impact on Bacterial Cell Wall and Membrane Integrity
No studies have been conducted to investigate this mechanism.
Interference with Microbial Metabolic Pathways
There is no evidence to suggest how this compound might interfere with microbial metabolic pathways.
Inhibition of Essential Microbial Enzymes or Proteins
While direct studies on the antimicrobial enzyme inhibition by this compound are not extensively documented, the broader class of acetamide (B32628) and chloroacetamide derivatives has demonstrated notable antimicrobial potential. ijpsr.info Research into structurally related compounds suggests that the biological activity of these molecules may be attributed to their ability to interfere with essential microbial enzymes or proteins.
For instance, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide revealed its potential antibacterial activity against Klebsiella pneumoniae. nih.gov The proposed mechanism of action for this related compound involves the targeting of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall. nih.gov Inhibition of PBPs leads to compromised cell wall integrity and ultimately results in cell lysis. The presence of the chloro atom in the acetamide moiety is often considered to enhance the antimicrobial efficacy of these molecules. nih.gov
Furthermore, various 2-chloro-N-alkyl/aryl acetamide derivatives have been synthesized and screened for their antimicrobial properties, showing excellent antibacterial and antifungal activity. ijpsr.info This suggests a general mechanism of action for this chemical class, likely involving the inactivation of key microbial enzymes through covalent modification or other forms of binding, thereby disrupting critical cellular processes. The electrophilic nature of the α-chloro group in the acetamide structure could facilitate reactions with nucleophilic residues in the active sites of microbial enzymes, leading to their irreversible inhibition.
Table 1: Antimicrobial Activity of Related Acetamide Derivatives
| Compound | Target Organism | Proposed Mechanism of Action |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Inhibition of penicillin-binding protein nih.gov |
| 2-chloro-N-alkyl/aryl acetamides | Various bacteria and fungi | General inhibition of essential microbial enzymes ijpsr.info |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Not specified, but activity is enhanced by the chloro group nih.gov |
Exploration of Receptor or Enzyme Modulatory Effects
Beyond antimicrobial activities, the structural features of this compound suggest its potential to interact with various receptors and enzymes in mammalian systems. This section explores its putative modulatory effects, drawing parallels with structurally similar compounds that have been investigated for such activities.
The purinergic P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target, particularly in the context of neuropathic pain and inflammation. nih.govnih.gov Several N-phenylacetamide derivatives have been identified as potent antagonists of the P2X4 receptor, providing a strong rationale for investigating this compound for similar activity. A notable example is N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (BAY-1797), which shares a similar chlorophenoxy phenyl core structure and has been characterized as a potent and selective P2X4 receptor antagonist. nih.gov
Ligand-receptor binding assays are fundamental in determining the affinity of a compound for its target receptor. labome.comwikipedia.org For P2X4 receptors, these assays often utilize a radiolabeled ligand, such as [³⁵S]ATPγS, to quantify the displacement by a test compound. nih.gov In such an assay, membrane preparations from cells expressing the P2X4 receptor are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov Non-nucleotidic allosteric antagonists, however, may not compete with radioligand binding at the ATP binding site. nih.gov
Functional antagonism of the P2X4 receptor is commonly assessed using calcium flux assays. acs.orgresearchgate.net The P2X4 receptor is a non-selective cation channel with high permeability to calcium ions. uea.ac.uk Activation of the receptor by ATP leads to an influx of calcium into the cell, which can be measured using fluorescent calcium indicators. acs.orguea.ac.uk In a typical assay, cells stably expressing the P2X4 receptor are loaded with a calcium-sensitive dye. researchgate.net The change in fluorescence upon stimulation with ATP in the presence and absence of the antagonist compound is monitored. A reduction in the ATP-induced calcium influx in the presence of the test compound indicates functional antagonism. acs.org These assays are crucial for confirming that the binding of a compound to the receptor translates into a functional inhibition of its activity and can be optimized for high-throughput screening. nih.govresearchgate.net
Table 2: Methodologies for Investigating P2X4 Receptor Antagonism
| Assay Type | Principle | Key Information Obtained |
| Ligand-Receptor Binding Assay | Measures the displacement of a labeled ligand from the receptor by the test compound. nih.govlabome.com | Binding affinity (Ki or IC50) of the compound for the receptor. nih.gov |
| Calcium Flux Assay | Measures the change in intracellular calcium concentration upon receptor activation in the presence of the test compound. acs.orgresearchgate.net | Functional antagonism and potency (IC50) of the compound. frontiersin.org |
Identification of Other Potential Molecular Targets (e.g., enzymes, ion channels)
While the P2X4 receptor represents a promising target, the chemical structure of this compound may allow for interactions with other molecular targets. The acetamide scaffold is present in a wide range of biologically active molecules, and minor structural modifications can lead to significant changes in target specificity. For instance, other N-phenylacetamide derivatives have been investigated for their effects on various enzymes and ion channels. The presence of two chlorine atoms and a phenoxy linkage could confer affinity for other proteins that have hydrophobic and halogen-binding pockets. Further screening against a panel of receptors, enzymes, and ion channels would be necessary to fully elucidate the molecular target profile of this compound.
Analysis of Interactions with Cellular Pathways in Model Systems
The interaction of a compound with a specific molecular target invariably leads to the modulation of downstream cellular pathways. Should this compound prove to be a potent P2X4 receptor antagonist, it would be expected to influence pathways associated with neuroinflammation and pain signaling. frontiersin.org P2X4 receptor activation in microglia, for example, is known to trigger the release of pro-inflammatory cytokines and contribute to the maintenance of neuropathic pain. frontiersin.org
In a model system of cultured microglia, the effects of this compound on ATP-induced signaling cascades could be investigated. This would involve measuring the production of inflammatory mediators such as nitric oxide and cytokines like TNF-α and IL-1β. Furthermore, its impact on the phosphorylation status of key signaling proteins within these pathways, such as p38 MAPK and ERK, could be assessed using techniques like Western blotting. Such studies would provide a more comprehensive understanding of the cellular consequences of the compound's activity and its potential therapeutic implications.
Modulation of Inflammatory Pathways (Hypothetical, based on related compounds)
The inflammatory response is a complex biological process involving a variety of cellular and molecular mediators. Chronic inflammation is implicated in the pathogenesis of numerous diseases. While direct experimental data on the anti-inflammatory properties of this compound is not extensively available, the activities of structurally related phenoxyacetamide and chloroacetamide derivatives suggest a potential for this compound to modulate key inflammatory pathways. The presence of the acetamide core, substituted with phenoxy and chloro groups, provides a structural basis for hypothesizing its interaction with molecular targets central to inflammation.
Research on various 2-(substituted phenoxy) acetamide derivatives has indicated that these compounds can exhibit anti-inflammatory activities. nih.govresearchgate.net The mechanism of action for some of these related compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of pain and inflammation. orientjchem.org Molecular docking studies on certain 2-chloro-N,N-diphenylacetamide derivatives have shown potential binding to COX-1 and COX-2 enzymes, suggesting a plausible mechanism for their observed analgesic and anti-inflammatory effects. orientjchem.org
Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. mdpi.comnih.gov Studies on other acetamide derivatives have demonstrated inhibitory effects on the NF-κB pathway. nih.gov For instance, N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA) have been shown to inhibit the degradation of IκB-α, a critical step in the activation of NF-κB, in in vitro models. nih.gov This suggests that this compound might hypothetically exert anti-inflammatory effects by interfering with the activation of the NF-κB signaling cascade.
Based on these findings from related compounds, a hypothetical anti-inflammatory profile for this compound could involve the dual inhibition of COX enzymes and the NF-κB pathway. The following table illustrates the potential inhibitory effects on key inflammatory mediators, based on data extrapolated from studies on analogous compounds.
| Inflammatory Mediator | Hypothetical IC50 (µM) for this compound | Reference Compound Class |
| COX-1 | 15.5 | 2-chloro-N,N-diphenylacetamide derivatives |
| COX-2 | 8.2 | 2-chloro-N,N-diphenylacetamide derivatives |
| TNF-α Release | 12.8 | N,N-dialkylacetamide derivatives |
| IL-6 Production | 18.3 | N,N-dialkylacetamide derivatives |
This data is hypothetical and intended for illustrative purposes, based on the activities of related compounds.
Impact on Cell Signaling Cascades
The biological activity of a compound is intrinsically linked to its ability to modulate intracellular signaling cascades. For this compound, its impact on cell signaling can be inferred from the known effects of the broader classes of phenoxyacetamide and chloroacetamide derivatives on key cellular pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.
The MAPK signaling pathways, including the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are crucial in regulating a wide array of cellular processes such as proliferation, differentiation, apoptosis, and inflammation. nih.govnih.govmedchemexpress.com Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders. Some acetamide derivatives have been shown to influence MAPK signaling. For example, a phenylacetamide resveratrol (B1683913) derivative was found to affect cell cycle regulatory proteins, which are often downstream targets of MAPK pathways, in breast cancer cell lines. mdpi.com This suggests that this compound could potentially modulate MAPK pathways, thereby influencing cellular fate. The hypothetical impact could involve the inhibition of phosphorylation of key kinases in these cascades, leading to downstream effects on gene expression and protein activity.
As mentioned previously, the NF-κB pathway is a critical signaling cascade in the inflammatory response. mdpi.comselleckchem.com The inhibitory effects of related acetamide compounds on this pathway suggest a likely point of interaction for this compound. nih.gov Inhibition of the NF-κB pathway could occur at various levels, including the prevention of IκB kinase (IKK) activation, the inhibition of IκBα degradation, or the blockage of the nuclear translocation of NF-κB subunits (p50/p65). researchgate.netplos.org By interfering with this pathway, the compound could suppress the expression of a multitude of pro-inflammatory genes.
The potential modulatory effects of this compound on key proteins within these signaling cascades are summarized in the table below. The data presented is hypothetical and extrapolated from the observed activities of structurally similar compounds.
| Signaling Pathway | Target Protein | Predicted Effect of this compound |
| MAPK | p38 Phosphorylation | Inhibition |
| MAPK | ERK1/2 Phosphorylation | Inhibition |
| NF-κB | IκBα Degradation | Inhibition |
| NF-κB | p65 Nuclear Translocation | Inhibition |
This data is hypothetical and serves to illustrate the potential mechanisms of action based on the activities of related compounds.
Structure Activity Relationship Sar Studies of 2 Chloro N 4 3 Chlorophenoxy Phenyl Acetamide Analogues
Systematic Structural Modifications and Their Influence on Biological Activity
Variations in the Phenoxy Moiety (e.g., halogen position, substitutions)
The nature and position of substituents on the terminal phenoxy ring play a crucial role in determining the biological activity of this class of compounds. Research has shown that both the electronic nature and the position of the substituent are critical.
For instance, in studies of related N-(substituted phenyl)-2-chloroacetamides, the presence of a halogenated para-substituted phenyl ring was found to be among the most active configurations for antimicrobial activity. nih.gov Compounds such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides demonstrated high activity, which is attributed to their increased lipophilicity, facilitating passage through the phospholipid bilayer of cell membranes. nih.gov This suggests that for 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide analogues, the position and type of halogen on the phenoxy ring can significantly modulate activity. Moving the chloro substituent from the meta to the para or ortho position, or introducing other halogens like fluorine or bromine, would likely alter the activity profile.
The following table illustrates how hypothetical variations in the phenoxy moiety could influence biological activity, based on general SAR principles observed in similar compound series.
| Substitution on Phenoxy Ring | Position | Expected Impact on Activity | Rationale |
| Chloro | 4- (para) | Potentially increased | Enhanced lipophilicity and electronic effects. nih.gov |
| Fluoro | 3- (meta) or 4- (para) | May increase or decrease | Fluorine can alter pKa and metabolic stability. |
| Bromo | 3- (meta) or 4- (para) | Potentially increased | Increased lipophilicity. nih.gov |
| Methyl | 4- (para) | Variable | Can enhance binding through hydrophobic interactions. |
| Methoxy (B1213986) | 4- (para) | Variable | Can act as a hydrogen bond acceptor and alter electronics. |
| Nitro | 4- (para) | Potentially increased | Strong electron-withdrawing group, can enhance interactions. nih.gov |
Modifications to the Phenylacetamide Backbone
Alterations to the central phenylacetamide backbone can significantly impact the molecule's conformation and its ability to fit into the binding site of a biological target. Modifications could include the introduction of substituents on the phenyl ring or altering the acetamide (B32628) linker.
In a broader context of phenoxy acetamide derivatives, the nature of the phenyl ring has been shown to be important. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, substitutions on the N-phenyl ring with electron-withdrawing groups like nitro moieties led to higher cytotoxic effects against cancer cell lines compared to electron-donating methoxy groups. nih.gov This indicates that the electronic properties of the phenylacetamide ring are a key determinant of activity.
Systematic modifications to the phenylacetamide backbone of the target compound could include:
Introduction of substituents on the phenyl ring: Adding small alkyl, halogen, or alkoxy groups could influence binding affinity and selectivity.
Alteration of the linker: While the current structure has a direct ether linkage to the phenyl ring, introducing a methylene (B1212753) spacer (e.g., benzyloxy) would increase flexibility and could alter the binding mode.
Effects of Alterations at the Acetamide Nitrogen and Alpha-Carbon
The acetamide nitrogen and the adjacent alpha-carbon are critical for the molecule's reactivity and interaction with target proteins. The chloro group at the alpha-position is a reactive handle that can participate in covalent interactions with biological nucleophiles.
N-Acetamide Substitution: The hydrogen on the acetamide nitrogen can act as a hydrogen bond donor. Replacing this hydrogen with alkyl or other groups would remove this capability and introduce steric bulk, which could either enhance or diminish activity depending on the target's binding pocket. In some series of N-substituted chloroacetamides, these modifications are a key strategy to modulate biological activity. nih.gov
Alpha-Carbon Substitution: The chlorine atom at the alpha-carbon is a key feature. Replacing it with other halogens (e.g., fluorine or bromine) would alter its reactivity as a leaving group. Substituting the chlorine with non-halogen groups would fundamentally change the compound's mechanism of action if it relies on alkylation of the target. Introducing a methyl group at the alpha-position could provide steric hindrance that might affect binding or reactivity. mdpi.com
Computational Chemistry and Molecular Modeling Approaches
To complement experimental SAR studies, computational methods are invaluable for predicting the biological activity of novel analogues and understanding their interactions with biological targets at a molecular level.
Ligand-Target Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For analogues of this compound, docking studies can elucidate how different substitutions influence the binding affinity and interaction patterns.
For instance, in a study of phenoxyacetamide derivatives as DOT1L inhibitors, molecular docking was used to screen a library of compounds and identify promising hits. The docking results highlighted key interactions, such as hydrogen bonds and hydrophobic interactions, that were crucial for binding affinity. nih.gov Similarly, docking studies on N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα binding site showed that the derivatives occupied the binding site and engaged with key residues. mdpi.com
A hypothetical docking study of this compound analogues against a target protein might reveal:
The 3-chlorophenoxy group occupying a hydrophobic pocket.
The central phenyl ring engaging in pi-pi stacking interactions.
The acetamide carbonyl group acting as a hydrogen bond acceptor.
The N-H group of the acetamide acting as a hydrogen bond donor.
The alpha-chloro group positioned to interact with a specific residue.
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. taylorandfrancis.com A pharmacophore model can be generated based on a set of active compounds (ligand-based) or from the ligand-binding site of a target protein (structure-based).
For a series of this compound analogues, a ligand-based pharmacophore model could be developed from the most active compounds. This model might consist of features such as:
A hydrophobic/aromatic feature representing the 3-chlorophenoxy ring.
Another hydrophobic/aromatic feature for the central phenyl ring.
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrogen bond donor (the amide N-H).
A halogen feature for the alpha-chloro group.
This pharmacophore model could then be used to virtually screen large chemical databases to identify novel compounds with potentially similar biological activity. Furthermore, it can be used to develop 3D-QSAR models to predict the activity of newly designed analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the correlation between the physicochemical properties of a series of compounds and their biological activities. For analogues of this compound, particularly those investigated as Hypoxia-Inducible Factor-1 (HIF-1) inhibitors, 2D and 3D QSAR models have been developed to guide the synthesis of more potent molecules. nih.gov
A study on a series of thirty-one substituted 2-phenoxy-N-phenylacetamide derivatives, which share a core structure with the target compound, has provided significant insights. nih.gov Using various statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS), a statistically significant 2D-QSAR model was established. nih.gov This model demonstrated a strong correlation between the chemical structures and their HIF-1 inhibitory activities. nih.gov
The best 2D-QSAR model, derived using the MLR method, yielded a correlation coefficient (r²) of 0.9469, a cross-validated squared correlation coefficient (q²) of 0.8933, and an external predictive ability (pred_r²) of 0.7128. nih.gov This model highlighted the importance of specific descriptors in influencing the biological activity:
SssNHE-index: This descriptor relates to the electrotopological state of the nitrogen atom, suggesting its electronic environment is critical for activity.
slogp: The logarithm of the partition coefficient, indicating the significance of hydrophobicity for the molecule's interaction with its target.
T_O_N_1 and T_2_Cl_1: These are topological descriptors that encode information about the molecular structure, such as the presence and relative positions of oxygen, nitrogen, and chlorine atoms. nih.gov
Furthermore, a 3D-QSAR study employing the k-nearest neighbor molecular field analysis (k-NN MFA) approach was performed. This analysis generated steric, hydrophobic, and electrostatic descriptors based on the alignment of the structures. The 3D-QSAR model showed excellent internal and external predictability, with a q² of 0.9672 and a pred_r² of 0.8480. nih.gov These findings provide a robust framework for understanding the structural requirements for HIF-1 inhibition by this class of compounds.
Table 1: Statistical Results of a 2D-QSAR Model for 2-phenoxy-N-phenylacetamide Analogues nih.gov
| Parameter | Value |
| Correlation Coefficient (r²) | 0.9469 |
| Cross-validated Squared Correlation Coefficient (q²) | 0.8933 |
| External Predictive Ability (pred_r²) | 0.7128 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing detailed information about their conformational flexibility and intermolecular interactions. While specific MD simulation studies exclusively focused on this compound analogues are not extensively documented in publicly available literature, the principles of this technique can be applied to understand the conformational landscape of this class of compounds.
For acetamide derivatives, MD simulations can reveal how the molecule interacts with its surrounding environment, such as a solvent or a biological membrane. A comparative molecular dynamics study on acetamide and glycerol (B35011) with a phospholipid bilayer demonstrated that acetamide has a stronger affinity for water compared to the lipid bilayer. nih.gov This type of simulation provides insights into the molecule's partitioning behavior, which is a critical aspect of its pharmacokinetic profile.
In the context of HIF-1 inhibition, MD simulations could be employed to model the interaction of this compound analogues with the HIF-1α binding site. Such simulations would allow for the visualization of the binding poses and the identification of key amino acid residues involved in the interaction. By analyzing the trajectory of the molecule within the binding pocket, researchers can assess the stability of different conformations and the strength of intermolecular forces, such as hydrogen bonds and hydrophobic interactions. This information is invaluable for understanding the molecular basis of inhibition and for the rational design of new inhibitors with improved binding affinity. The conformational analysis derived from MD simulations can help explain the SAR data obtained from experimental studies and QSAR models. For instance, it can reveal why certain substitutions on the phenyl rings or modifications to the acetamide linker lead to an increase or decrease in biological activity by showing how these changes affect the molecule's ability to adopt an optimal conformation for binding to its target.
Rational Design Principles for Enhanced Potency and Selectivity
The insights gained from SAR and QSAR studies, coupled with computational methods like molecular modeling, form the basis for the rational design of new analogues of this compound with enhanced potency and selectivity. The primary goal is to systematically modify the chemical structure to optimize its interaction with the biological target while minimizing off-target effects.
Based on the QSAR analysis of 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors, several rational design principles can be proposed: nih.gov
Electronic Properties of the Acetamide Linker: The importance of the SssNHE-index highlights the role of the electronic environment of the acetamide nitrogen. nih.gov Modifications that alter the electron density at this position, such as the introduction of electron-withdrawing or electron-donating groups in its vicinity, could modulate the binding affinity.
Topological and Steric Considerations: The 3D-QSAR model emphasized the role of steric and electrostatic fields. nih.gov This suggests that the size, shape, and electronic nature of the substituents on both the phenoxy and the N-phenyl rings are critical. For instance, the model may indicate that bulky substituents are favored in certain regions of the molecule to enhance van der Waals interactions within the binding pocket, while polar groups might be beneficial in other areas to form specific hydrogen bonds. A systematic exploration of different substitution patterns on the aromatic rings is a key strategy. For example, the position and nature of the chloro-substituents in this compound are likely crucial for its activity, and exploring other halogen or electron-withdrawing groups at various positions could lead to improved potency.
Structure-Based Design: In conjunction with SAR data, if the 3D structure of the biological target is known, structure-based drug design (SBDD) can be a powerful approach. Molecular docking studies can be used to predict the binding mode of designed analogues within the active site of the target protein. This allows for the design of molecules that can form more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts, leading to enhanced potency and selectivity. For example, if a specific pocket in the target protein is identified, substituents can be designed to fit into this pocket and maximize binding affinity.
By integrating these principles, medicinal chemists can move beyond trial-and-error approaches and rationally design novel derivatives of this compound with a higher probability of success as potent and selective therapeutic agents.
Theoretical Applications and Future Research Trajectories
Hypothetical Development as Mechanistic Probes in Biological Systems
The inherent reactivity of the α-chloroacetamide group makes 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide a candidate for development as a mechanistic probe. Covalent probes are invaluable tools for identifying and characterizing the binding sites and mechanisms of action of enzymes and other proteins.
The chloroacetyl group can act as an electrophile, forming a covalent bond with nucleophilic residues such as cysteine, lysine, or histidine on a target protein. This irreversible binding can be exploited to:
Identify protein targets: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the phenoxy)phenyl portion of the molecule, the compound could be used to label and subsequently identify its binding partners in complex biological mixtures like cell lysates.
Map active sites: Once a target is identified, the covalent nature of the interaction allows for the precise localization of the binding site through techniques like mass spectrometry-based peptide mapping.
Study enzyme kinetics: The irreversible inhibition caused by a covalent probe can be used to study the kinetics of an enzyme and determine the rate of inactivation.
The design of such probes would involve strategic modifications to the core structure to incorporate the necessary reporter groups without compromising the binding affinity for its putative target.
Exploration of Novel Therapeutic Lead Identification based on Molecular Targets
The N-arylacetamide scaffold is present in a variety of biologically active molecules, suggesting that this compound could serve as a starting point for the discovery of new therapeutic agents. Research on analogous compounds has pointed towards several potential molecular targets. For instance, some N-aryl mercaptoacetamide derivatives have been investigated as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov
Based on the broader class of chloroacetamides and related structures, several hypothetical molecular targets could be explored for this compound:
Enzymes with active site cysteine residues: The chloroacetamide moiety is known to target cysteine proteases, kinases, and phosphatases.
Proteins involved in inflammatory pathways: Some acetamide (B32628) derivatives have shown anti-inflammatory properties, suggesting potential interactions with enzymes like cyclooxygenases or lipoxygenases. researchgate.net
Regulators of cell proliferation: The antiproliferative activity of some N-phenylacetamide conjugates suggests that this compound could be investigated for its effects on proteins involved in cancer progression, such as carbonic anhydrases. nih.gov
The identification of specific molecular targets would require extensive screening against panels of purified enzymes or in cell-based assays, followed by validation studies to confirm the mechanism of action.
Investigation into Synergistic Interactions with Other Agents in In Vitro Models
A growing area of research is the use of combination therapies to enhance efficacy and overcome resistance. The potential for this compound to act synergistically with other agents could be investigated in various in vitro models.
For example, if the compound is found to have modest antibacterial activity, it could be tested in combination with known antibiotics. Synergism can occur through various mechanisms, such as:
Inhibition of resistance mechanisms: The compound might inhibit an enzyme that degrades the primary antibiotic.
Increased cell permeability: It could disrupt the bacterial cell membrane, allowing for greater uptake of the other agent.
Targeting a complementary pathway: The two agents might inhibit different essential pathways, leading to a more profound biological effect.
These studies would typically involve checkerboard assays to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy, additivity, or antagonism between two compounds.
Advanced Analytical Methods for Detection and Quantification in Research Matrices
To support preclinical research, robust analytical methods for the detection and quantification of this compound in various research matrices are essential. These matrices could include cell lysates and biological fluids from non-human studies.
Table 1: Potential Analytical Methods for Quantification
| Analytical Technique | Sample Matrix | Potential Advantages |
|---|---|---|
| LC-MS/MS | Cell Lysates, Plasma | High sensitivity and specificity; suitable for complex matrices. cygnustechnologies.com |
| HPLC-UV | Cell Culture Media | Simpler instrumentation; cost-effective for routine analysis. |
| GC-MS | Volatilized Samples | High resolution for structural elucidation. ijpsr.info |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the gold standard for bioanalysis due to its high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte and its potential metabolites in complex biological samples. cygnustechnologies.com Method development would involve optimizing chromatographic separation, mass spectrometric detection parameters, and sample preparation techniques to ensure accuracy, precision, and a low limit of quantification.
Synthetic Strategies for Isotopic Labelling in Mechanistic Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms and tracking the metabolic fate of a compound. nih.govscripps.edu The synthesis of isotopically labeled this compound would be invaluable for in-depth mechanistic studies.
Common isotopes used in such studies include:
Stable isotopes: Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).
Radioactive isotopes: Tritium (³H) and Carbon-14 (¹⁴C).
Table 2: Potential Isotopic Labeling Strategies
| Isotope | Potential Labeling Position | Application |
|---|---|---|
| ¹³C or ¹⁴C | Acetamide carbonyl carbon | Tracing the acetamide moiety in metabolic studies. |
| ²H or ³H | Methylene (B1212753) group of the chloroacetyl moiety | Probing kinetic isotope effects in enzyme-catalyzed reactions. |
| ¹³C | Aromatic rings | Aiding in structural elucidation by NMR spectroscopy. |
The synthetic strategy would depend on the desired position of the label. For example, labeling the chloroacetyl moiety could be achieved by using commercially available isotopically labeled chloroacetyl chloride in the final acylation step of the synthesis. Labeling the aromatic rings would be more complex and might require a multi-step synthesis starting from a labeled precursor. These labeled compounds would enable definitive studies on the compound's mechanism of action and metabolic pathways. researchgate.net
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide?
A common method involves nucleophilic substitution under mild alkaline conditions. For example, 2-chloroacetamide can react with a substituted phenol derivative (e.g., 4-(3-chlorophenoxy)aniline) in acetonitrile with K₂CO₃ as a base, stirred at room temperature for 24 hours. The reaction is monitored via TLC, followed by filtration and solvent evaporation . Alternative routes may use condensing agents (e.g., DCC) for amide bond formation in multi-step syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm the acetamide backbone and aromatic substitution patterns.
- FTIR : For identifying C=O (amide I band) and C-Cl stretches.
- Single-crystal XRD : Resolves spatial arrangement, dihedral angles between aromatic rings, and hydrogen-bonding networks .
- UV-Vis spectroscopy : Monitors electronic transitions relevant to photostability .
Q. How is the compound screened for basic biological activity?
Preliminary antimicrobial testing follows protocols such as:
- Agar diffusion assays : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- MTT assays : For cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Temperature control : Reflux (e.g., 80°C in ethanol) accelerates kinetics but may require inert atmospheres to prevent oxidation.
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
Q. What strategies are used to study structure-activity relationships (SAR)?
SAR studies compare analogs with:
- Halogen substitutions : Replacing chloro with fluoro groups alters lipophilicity (logP) and target affinity .
- Linker modifications : Varying the acetamide chain length or introducing heterocycles (e.g., thiazole) modulates steric and electronic effects . Quantitative data (e.g., IC₅₀, Ki) from enzyme inhibition assays (e.g., kinase panels) validate hypotheses .
Q. How are computational methods applied to predict binding modes?
- Molecular docking : Uses crystal structures (e.g., PDB IDs) to simulate interactions with enzymes like cytochrome P450 or kinases.
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What advanced techniques resolve crystallographic ambiguities?
- High-resolution XRD : Determines bond lengths/angles and validates hydrogen bonding (e.g., N–H···O interactions in crystal packing) .
- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., π-π stacking) critical for stability .
Q. How is the mechanism of enzyme inhibition elucidated?
- Kinetic assays : Measure time-dependent inhibition (e.g., pre-incubation with target enzymes).
- Fluorescence quenching : Tracks conformational changes upon ligand binding.
- Mass spectrometry : Identifies covalent adducts in irreversible inhibition .
Methodological Considerations
Q. How to address contradictions in biological activity data?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound stability : Perform HPLC purity checks pre- and post-assay.
- Cell line heterogeneity : Use isogenic cell pairs to isolate genetic factors .
Q. What are best practices for scaling up synthesis?
- Flow chemistry : Minimizes exothermic risks in large batches.
- Green chemistry : Substitute toxic solvents (e.g., acetonitrile → cyclopentyl methyl ether) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
